molecular formula C17H11ClFNO2 B12337872 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid

Cat. No.: B12337872
M. Wt: 315.7 g/mol
InChI Key: KHFILUQKGCCLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid (CAS 51670-27-0) is a naphthalene-derived benzoic acid compound with a molecular weight of 315.73 and a molecular formula of C17H11ClFNO2 . This high-purity compound (95+%) is supplied for research applications as a chemical reference standard and building block . The specific structural motif of an aromatic amine substituted with chloro and fluoro groups on a naphthalene ring system suggests potential for use in developing novel heteroaryl compounds, which are a key area of investigation in medicinal chemistry . Researchers are exploring such complex structures for various biological activities, including as potential antiviral agents . Furthermore, naphthalene-based scaffolds are of significant interest in the study of prostanoid receptors, which are G-protein coupled receptors targeted for inflammatory and cardiovascular research . The distinct electronic and steric properties imparted by the chlorine and fluorine atoms make this compound a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11ClFNO2

Molecular Weight

315.7 g/mol

IUPAC Name

2-[(2-chloro-4-fluoronaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C17H11ClFNO2/c18-13-9-14(19)10-5-1-2-6-11(10)16(13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22)

InChI Key

KHFILUQKGCCLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic Acid

Halogenation of Naphthalene Precursors

The synthesis often begins with the preparation of a halogenated naphthalene intermediate. Chlorination at position 2 is typically achieved using chlorine gas in the presence of iron catalysts, as demonstrated in analogous syntheses of chlorinated benzoic acids. Fluorination at position 4 requires specialized agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂), which selectively replace hydroxyl or nitro groups without disrupting existing chloro substituents.

Chlorination Optimization

In the patent CN102627591B, chlorination of 4-methylsulfonyltoluene at 85–95°C in carbon tetrachloride or dichloromethane yielded 2-chloro-4-methylsulfonyltoluene with 93.4% molar efficiency. Adapting this to naphthalene derivatives would involve similar conditions, though reaction times may increase due to higher aromatic stability.

Fluorination Strategies

Fluorination remains a critical bottleneck. A two-step approach involving nitration followed by halogen exchange (e.g., using KF in dimethylformamide) has been proposed for analogous systems, though yields rarely exceed 70% due to competing decomposition.

Formation of the Amino Linkage

Coupling the halogenated naphthalene with anthranilic acid (2-aminobenzoic acid) is achieved through Buchwald-Hartwig amination or Ullmann coupling.

Palladium-Catalyzed Amination

Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable C–N bond formation under mild conditions (80–100°C). A study on similar naphthylamines reported yields of 65–78% using toluene as the solvent and Cs₂CO₃ as the base.

Copper-Mediated Ullmann Reaction

While less efficient than palladium catalysis, Ullmann reactions using CuI and 1,10-phenanthroline in DMSO at 130°C provide a cost-effective alternative, albeit with yields averaging 50–60%.

Oxidation of Methyl Groups to Carboxylic Acids

For routes starting with methyl-substituted precursors, oxidation to the carboxylic acid is critical. The patent CN105017101A details the use of nitric acid (63 wt%) at 175–195°C to convert 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid with 85% yield. Adapting this to naphthalene systems would require careful temperature control to prevent decarboxylation.

Comparative Analysis of Synthetic Methods

Method Steps Yield Advantages Disadvantages
Halogenation → Amination Chlorination, fluorination, coupling 60–70% High regioselectivity Multi-step, costly catalysts
Ullmann Coupling Direct coupling of pre-halogenated fragments 50–60% Low catalyst cost Moderate yields, high temperatures
One-Pot Oxidation Simultaneous halogenation/oxidation 45–55% Simplified workflow Poor control over side reactions

Mechanistic Insights and Side Reactions

Competing Pathways in Amination

During palladium-catalyzed amination, β-hydride elimination can occur if the base is insufficient, leading to dehalogenated byproducts. For example, using K₃PO₄ instead of Cs₂CO₃ reduces this risk but slows reaction kinetics.

Acid-Induced Degradation

The benzoic acid moiety is susceptible to decarboxylation above 180°C, particularly in acidic media. This necessitates the use of buffered conditions during oxidation steps, as seen in the patent-specified NaOH post-treatment.

Industrial Scalability and Environmental Considerations

Solvent Recycling

The use of dichloromethane in chlorination steps poses environmental and health risks. Recent advances in solvent-free halogenation using ball milling techniques could mitigate these issues, though applicability to naphthalenes remains untested.

Catalyst Recovery

Palladium recovery via filtration over Celite or activated carbon is critical for cost management. One patent achieved 92% Pd recovery using a silica-immobilized catalyst.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an anticancer agent. Research indicates that derivatives of benzoic acid, particularly those that can interact with anti-apoptotic Bcl-2 family proteins, are promising in targeting various cancers. The design of inhibitors based on the benzoic acid scaffold has shown effective binding to Mcl-1 and Bfl-1 proteins, which are crucial in cancer cell survival .

Table 1: Binding Affinities of Related Compounds

Compound NameK_i (nM)Target Proteins
Compound 24100Mcl-1, Bfl-1
Compound 1<100Mcl-1, Bfl-1

The ability of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid to form halogen bonds may enhance its binding affinity and specificity towards these targets, potentially leading to more effective cancer therapies.

The unique properties of halogenated compounds like this compound make them suitable for applications in materials science. The interactions arising from halogen bonding can be exploited to develop new materials with enhanced mechanical properties or specific functionalities.

Case Studies

Several studies have highlighted the effectiveness of halogenated benzoic acids in therapeutic applications:

Case Study 1: Anticancer Activity
A study focusing on the design of dual inhibitors targeting Mcl-1 and Bfl-1 demonstrated that modifications to the benzoic acid structure significantly improved binding affinities and selectivity against other anti-apoptotic proteins. This suggests that similar modifications to compounds like this compound could yield potent anticancer agents .

Case Study 2: Synthetic Versatility
Another investigation into the synthetic pathways for derivatives of benzoic acids revealed that introducing halogen atoms could enhance reactivity and yield novel compounds with desirable properties. This emphasizes the importance of structural modifications in expanding the utility of compounds like this compound within organic synthesis .

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid with four analogous compounds, focusing on structural features, substituents, and molecular properties.

Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound (68634-82-2) C₁₇H₁₁ClFNO₂ (inferred) ~315.45 Chloro (C2), fluoro (C4) on naphthalene; amino linker Polyaromatic, halogenated
Lactofen (77501-63-4) C₁₉H₁₅ClF₃NO₇ 461.78 Trifluoromethyl, nitro, phenoxy groups on benzoic acid Herbicide; ester functionalization
4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid (6638-22-8) C₁₈H₁₅NO₃ 293.30 Hydroxyl (C2) on naphthalene; methylamino linker Enhanced hydrophilicity due to -OH group
4-Chloro-2-[2-(2-fluorophenyl)acetamido]benzoic acid (N/A) C₁₅H₁₁ClFNO₃ 307.70 Chloro on benzoic acid; fluorophenyl-acetamido side chain Amide bond; fluorinated aromatic side chain
2-{[N-(2-Acetyl-5-chloro-4-fluorophenyl)glycyl]amino}benzoic acid (N/A) C₁₇H₁₄ClFN₂O₄ 376.76 Acetyl-glycyl linker; chloro, fluoro on phenyl Peptide-like backbone; ketone functionality

Key Differences and Implications

Lactofen’s trifluoromethyl and nitro groups (electron-withdrawing) make it highly electrophilic, aligning with its role as a herbicide .

Solubility and Bioavailability :

  • The hydroxyl group in 6638-22-8 improves aqueous solubility compared to the halogenated target compound. Conversely, the acetamido group in 4-chloro-2-[2-(2-fluorophenyl)acetamido]benzoic acid may enhance lipid solubility .

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